(5Z)-2-(azepan-1-yl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one
Description
(5Z)-2-(azepan-1-yl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with an azepane group and a fluorobenzylidene moiety, which may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c17-13-7-5-12(6-8-13)11-14-15(20)18-16(21-14)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZVPYBWOLYMKX-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)F)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(azepan-1-yl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions.
Addition of the Fluorobenzylidene Moiety: The fluorobenzylidene group can be added through a condensation reaction with an appropriate aldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(azepan-1-yl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The fluorobenzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of (5Z)-2-(azepan-1-yl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The fluorobenzylidene group may enhance binding affinity or selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-(piperidin-1-yl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one: Similar structure but with a piperidine ring instead of an azepane ring.
(5Z)-2-(morpholin-1-yl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one: Contains a morpholine ring instead of an azepane ring.
Uniqueness
The presence of the azepane ring in (5Z)-2-(azepan-1-yl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one may confer unique steric and electronic properties, potentially leading to different biological activities compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
